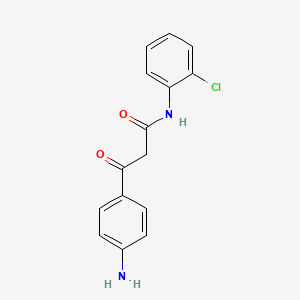

2-(4-Aminobenzoyl)-2'-chloroacetanilide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Aminobenzoyl is a component found in some compounds used in research . Chloroacetanilide is a type of compound used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine group (from the 4-aminobenzoyl) with a carboxylic acid or its derivative (from the chloroacetanilide). This typically forms an amide bond .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like NMR, IR, and Mass Spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions. Some might undergo reactions due to the amine group, while others might react at the amide bond .Scientific Research Applications

Medicine: Antimicrobial and Cytotoxic Agent

“2-(4-Aminobenzoyl)-2’-chloroacetanilide” derivatives have been studied for their potential as antimicrobial and cytotoxic agents. These compounds have shown promise in inhibiting methicillin-resistant Staphylococcus aureus (MRSA) and demonstrating moderate antimycobacterial activity. Additionally, they possess broad-spectrum antifungal properties and have exhibited cytotoxicity against cancer cell lines like HepG2 .

Agriculture: Pesticide Development

In agriculture, the antimicrobial properties of “2-(4-Aminobenzoyl)-2’-chloroacetanilide” derivatives can be harnessed to develop pesticides. These compounds could potentially inhibit the growth of harmful bacteria and fungi that affect crop yield .

Industrial Processes: Azo Dye Synthesis

The compound is used as an intermediate in the synthesis of azo dyes. Azo dyes are widely used for coloring textiles, leather, and food. The process involves the condensation of p-nitrobenzoic acid with aniline, followed by a series of reactions leading to the desired azo dye .

Environmental Science: Pollution Indicator

Derivatives of “2-(4-Aminobenzoyl)-2’-chloroacetanilide” could be used as indicators of pollution. Their ability to react with various environmental contaminants can help in monitoring the presence of harmful substances in ecosystems .

Biochemistry: Enzyme Activity Studies

In biochemistry, the compound’s derivatives are used to study enzyme activities. For instance, they can act as substrates or inhibitors in enzymatic reactions, helping to elucidate the mechanisms of action for various enzymes .

Material Science: Polymer Synthesis

“2-(4-Aminobenzoyl)-2’-chloroacetanilide” can play a role in the synthesis of polymers. Its derivatives can be incorporated into polymer chains to alter their properties, such as increasing thermal stability or changing the material’s color .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity . These compounds are known to interact with both Gram-positive and Gram-negative bacterial strains .

Mode of Action

Related compounds have been found to disrupt the cytoplasmic membrane and interact intracellularly . This suggests that 2-(4-Aminobenzoyl)-2’-chloroacetanilide may also function by perturbing the bacterial membrane and exerting an intracellular effect .

Biochemical Pathways

Based on the reported mode of action, it can be inferred that the compound may interfere with essential cellular processes in bacteria, leading to their death .

Result of Action

Related compounds have been found to exhibit potent antibacterial activity, suggesting that 2-(4-aminobenzoyl)-2’-chloroacetanilide may also have similar effects .

properties

IUPAC Name |

3-(4-aminophenyl)-N-(2-chlorophenyl)-3-oxopropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-12-3-1-2-4-13(12)18-15(20)9-14(19)10-5-7-11(17)8-6-10/h1-8H,9,17H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCOMANFPXOETH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(=O)C2=CC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390812 |

Source

|

| Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminobenzoyl)-2'-chloroacetanilide | |

CAS RN |

62253-94-5 |

Source

|

| Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B1274652.png)

![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)

![3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1274667.png)